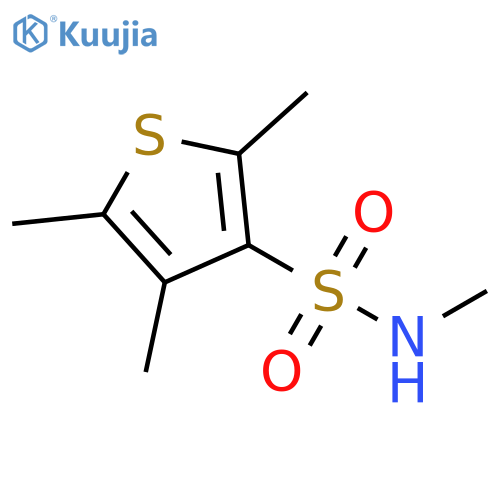Cas no 2137692-56-7 (3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)

2137692-56-7 structure
商品名:3-Thiophenesulfonamide, N,2,4,5-tetramethyl-
CAS番号:2137692-56-7
MF:C8H13NO2S2
メガワット:219.324319601059
CID:5278950
3-Thiophenesulfonamide, N,2,4,5-tetramethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenesulfonamide, N,2,4,5-tetramethyl-
-
- インチ: 1S/C8H13NO2S2/c1-5-6(2)12-7(3)8(5)13(10,11)9-4/h9H,1-4H3
- InChIKey: VBEUHVPIFKVKIT-UHFFFAOYSA-N
- ほほえんだ: C1(C)SC(C)=C(C)C=1S(NC)(=O)=O
3-Thiophenesulfonamide, N,2,4,5-tetramethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-693136-0.25g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.25g |
$748.0 | 2023-03-10 | ||
| Enamine | EN300-693136-0.5g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.5g |
$781.0 | 2023-03-10 | ||
| Enamine | EN300-693136-1.0g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-693136-10.0g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 10.0g |
$3500.0 | 2023-03-10 | ||
| Enamine | EN300-693136-2.5g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 2.5g |
$1594.0 | 2023-03-10 | ||
| Enamine | EN300-693136-0.05g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.05g |
$683.0 | 2023-03-10 | ||
| Enamine | EN300-693136-5.0g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 5.0g |
$2360.0 | 2023-03-10 | ||
| Enamine | EN300-693136-0.1g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.1g |
$715.0 | 2023-03-10 |
3-Thiophenesulfonamide, N,2,4,5-tetramethyl- 関連文献
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
2137692-56-7 (3-Thiophenesulfonamide, N,2,4,5-tetramethyl-) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量